BenchChemオンラインストアへようこそ!

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate

Antimicrobial Cytotoxicity SAR

CAS 896305-89-8 designates an organic molecule with the systematic name 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate (molecular formula C19H17NO5S2; molecular weight 403.47 g·mol⁻¹). The compound belongs to a class of semisynthetic or fully synthetic conjugates in which a γ‑pyrone (4‑oxo‑4H‑pyran) nucleus is esterified with a phenoxyacetic acid derivative and further elaborated with a 4‑methylthiazole‑2‑thio‑methyl side‑chain.

Molecular Formula C19H17NO5S2
Molecular Weight 403.47
CAS No. 896305-89-8
Cat. No. B2661603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate
CAS896305-89-8
Molecular FormulaC19H17NO5S2
Molecular Weight403.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
InChIInChI=1S/C19H17NO5S2/c1-12-3-5-14(6-4-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3
InChIKeyIPHJRVBUQLHJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate (CAS 896305-89-8) — Sourcing & Structural Baseline


CAS 896305-89-8 designates an organic molecule with the systematic name 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate (molecular formula C19H17NO5S2; molecular weight 403.47 g·mol⁻¹) [1]. The compound belongs to a class of semisynthetic or fully synthetic conjugates in which a γ‑pyrone (4‑oxo‑4H‑pyran) nucleus is esterified with a phenoxyacetic acid derivative and further elaborated with a 4‑methylthiazole‑2‑thio‑methyl side‑chain. Its potential utility is being explored primarily within anti‑infective drug‑discovery programmes that exploit the broad biological activity of thiazole and pyran pharmacophores [2].

Why 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate Cannot Be Interchanged with Generic Analogs


In‑class compounds that share a 4‑oxo‑4H‑pyran‑3‑yl scaffold can display dramatically different antimicrobial or cytotoxic profiles depending on the nature of the ester substituent and the heterocyclic thio‑methyl appendage [1]. For instance, closely related analogs in the 896302‑ and 896303‑ CAS series incorporate benzoate, naphthoate, or cinnamate esters that modulate lipophilicity, hydrogen‑bonding capacity, and target engagement in ways that are not predictable from the core structure alone . The target compound’s p‑tolyloxyacetate ester and 4‑methylthiazole‑2‑thio‑methyl motif confer a distinct steric and electronic signature that is likely to produce a unique selectivity fingerprint; therefore generic substitution with a superficially similar congener carries a high risk of obtaining divergent biological readouts .

Product‑Specific Quantitative Evidence Guide for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate


Limitation Notice — Absence of Direct Comparative Bioactivity Data

After exhaustive searching of PubMed, PubMed Central, Google Patents, BindingDB, PubChem, ZINC, and major chemistry databases, no primary research article, patent, or authoritative dataset was identified that reports quantitative in‑vitro or in‑vivo activity data (e.g., MIC, IC₅₀, EC₅₀, Kd, or Ki) for CAS 896305‑89‑8 alongside a named comparator. The only accessible quantitative information for this scaffold comes from a closely related analog: the 4‑bromobenzoate derivative (a different ester in the same 89630X series) showed an IC₅₀ of 30 µM against MCF‑7 breast‑cancer cells . Activity of the p‑tolyloxyacetate congener has not yet been experimentally determined or has not been publicly disclosed. Consequently, all differentiation claims in this guide are classified as Class‑level inference or Supporting evidence based on structurally adjacent analogs.

Antimicrobial Cytotoxicity SAR

Structural Differentiation: Unique p‑Tolyloxyacetate Ester vs. Common Benzoate Analogs

The target compound is distinguished within the 89630X congeneric series by its 2‑(p‑tolyloxy)acetate ester at the 3‑position of the pyran‑4‑one ring. By contrast, the nearest structurally characterized analogs bear a simple benzoate (CAS 896302‑16‑2, molecular weight 373.4) , a 4‑ethoxybenzoate (CAS 896302‑76‑4, molecular weight identical to the target at 403.47 but with a different connectivity) , or a benzodioxole‑5‑carboxylate (CAS 896303‑24‑5) . The p‑tolyloxyacetate appendage introduces an additional ether oxygen and a flexible methylene spacer that is absent in the direct benzoate esters, which is predicted to increase the topological polar surface area (tPSA) and the number of hydrogen‑bond acceptors relative to the benzoyloxy analogs [1].

Medicinal Chemistry SAR Drug Design

Antimicrobial Potential: Class‑Level Inference from 4H‑Pyran and Thiazole Pharmacophores

No direct MIC data are available for CAS 896305‑89‑8. However, 4H‑pyran derivatives have been systematically evaluated as inhibitors of Mycobacterium bovis BCG, with several congeners demonstrating significant growth suppression at low‑micromolar concentrations [1]. Separately, 4‑methylthiazole‑containing compounds have shown antibacterial activity against Gram‑positive pathogens including Staphylococcus aureus and Enterococcus faecalis, and 3‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑2‑carboxamide derivatives have yielded MIC values in the range of 32–128 µg·mL⁻¹ against S. aureus, E. faecalis, Escherichia coli, and Pseudomonas aeruginosa [2]. Given that the target molecule incorporates both a 4‑methylthiazole‑2‑thio‑methyl moiety and a 4‑oxo‑4H‑pyran‑3‑yl core, it is plausible that it possesses comparable or differentiated antimicrobial activity, contingent on experimental validation.

Antimicrobial Mycobacterium bovis Antibacterial

Apelin (APJ) Receptor Antagonism: Structural Adjacency to a Pharmacologically Validated Pyran Chemotype

ML221 (4‑oxo‑6‑((pyrimidin‑2‑ylthio)methyl)‑4H‑pyran‑3‑yl 4‑nitrobenzoate) is a well‑characterized functional antagonist of the apelin (APJ) receptor discovered through high‑throughput screening and medicinal‑chemistry optimization [1]. ML221 shares an identical 4‑oxo‑4H‑pyran‑3‑yl core and a thio‑methyl‑heterocycle attachment at the 6‑position with the target compound; the principal structural difference is the replacement of the pyrimidine ring with a 4‑methylthiazole ring and the substitution of the 4‑nitrobenzoate ester with a p‑tolyloxyacetate ester. ML221 has reported functional potency in the low‑micromolar range in APJ‑receptor assays. Although the target compound has not been profiled against APJ, its close structural adjacency to a pharmacologically validated probe makes it a compelling candidate for GPCR‑focused screening libraries.

GPCR Apelin receptor Drug discovery

Drug‑Likeness and Procurement‑Relevant Physicochemical Profile

Computational profiling of CAS 896305‑89‑8 using ZINC descriptors [1] yields a topological polar surface area (tPSA) of approximately 113 Ų, 8 hydrogen‑bond acceptors, 0 hydrogen‑bond donors, and 8 rotatable bonds. These values place the compound within the acceptable range for orally bioavailable drugs according to Veber’s rules (tPSA ≤ 140 Ų; rotatable bonds ≤ 10) [2]. By comparison, the 4‑methylbenzoate analog (CAS 896302‑16‑2) has a lower tPSA (estimated ≈ 100 Ų) owing to the absence of the ether oxygen, while the 4‑bromobenzoate analog is expected to have higher lipophilicity (clogP). The p‑tolyloxyacetate derivative thus occupies an intermediate physicochemical space that may offer a differentiated balance between permeability and solubility for early‑stage screening.

Drug-likeness Physicochemical profiling ADME

Supply‑Chain and Purity Differentiation vs. Non‑Specialist Sources

Commercial listings for CAS 896305‑89‑8 from specialist chemical suppliers indicate a standard purity specification of ≥95% . While purity data for direct analogs from the same suppliers are not systematically published, the availability of this compound through dedicated research‑chemical channels contrasts with the absence of listings for many of the 89630X series congeners, suggesting more reliable sourcing for the p‑tolyloxyacetate variant compared with less accessible esters such as the naphthoate or cinnamate derivatives.

Procurement Purity Supply chain

Best‑Fit Application Scenarios for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate Based on Current Evidence


GPCR Screening Libraries Targeting the Apelin (APJ) Receptor Axis

Given its close structural analogy to the validated APJ antagonist ML221 [1], the target compound is a high‑priority candidate for inclusion in focused GPCR screening decks. Its distinct p‑tolyloxyacetate ester and 4‑methylthiazole‑2‑thio‑methyl motif may confer differentiated binding kinetics or functional selectivity relative to the nitrobenzoate‑pyrimidine chemotype of ML221, making it valuable for hit‑expansion and selectivity‑profiling campaigns.

Antimicrobial Discovery Programmes Targeting Mycobacteria and ESKAPE Pathogens

The dual thiazole–pyran architecture aligns with chemotypes that have demonstrated activity against Mycobacterium bovis BCG [1] and ESKAPE‑panel bacteria . The target compound is suitable as a screening input in whole‑cell phenotypic assays where the p‑tolyloxyacetate ester may modulate cell permeability and intracellular accumulation differently than the more lipophilic benzoate or bromobenzoate analogs.

Structure–Activity Relationship (SAR) Exploration of 4‑Oxo‑4H‑Pyran‑3‑yl Ester Libraries

The p‑tolyloxyacetate ester represents a distinct point in the ester‑group chemical space of the 89630X congeneric series — it is neither a simple benzoate nor a fused‑ring carboxylate [1]. Systematic procurement of this compound alongside the 4‑methylbenzoate, 4‑ethoxybenzoate, and 4‑bromobenzoate analogs enables multi‑parameter SAR studies linking ester structure to solubility, metabolic stability, and target potency.

Physicochemical Profiling and Early ADME Screening

With a computed tPSA of ≈113 Ų, 8 hydrogen‑bond acceptors, and 0 hydrogen‑bond donors, the compound resides within Veber drug‑likeness space [1]. Its intermediate polarity profile (relative to the lower‑tPSA benzoate analogs) makes it a useful tool compound for assessing the impact of ether‑oxygen incorporation on aqueous solubility, passive permeability, and plasma‑protein binding in early‑stage ADME assays.

Quote Request

Request a Quote for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.